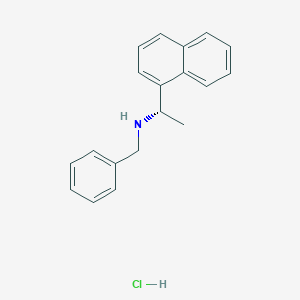

![molecular formula C10H13N3 B068806 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine CAS No. 185949-59-1](/img/structure/B68806.png)

1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

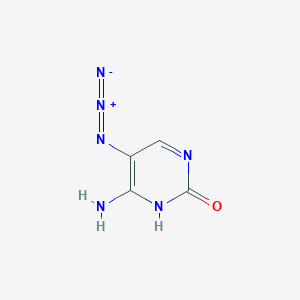

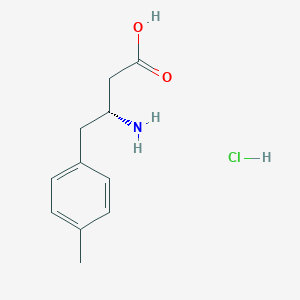

“1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a core component of many natural products and drugs .

Synthesis Analysis

Imidazole compounds can be synthesized using various methods. One common method involves the reaction of glyoxal and ammonia . Another method involves the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis

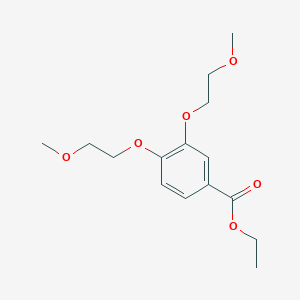

The molecular structure of “1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine” includes an imidazole ring attached to an ethanamine group. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole compounds are known for their versatility in chemical reactions. They can show both acidic and basic properties due to the presence of a positive charge on either of the two nitrogen atoms, leading to two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Benzimidazole derivatives, including the ones , have been found to exhibit potent antimicrobial activity . For instance, certain derivatives have shown significant inhibitory actions against S. aureus and M. tuberculosis H37Rv . This makes them potential candidates for the development of new antimicrobial drugs.

Anticancer Properties

Benzimidazole compounds have also been studied for their potential anticancer properties . The specific mechanisms of action can vary, but they generally involve interfering with the proliferation of cancer cells.

Antiviral Applications

Some benzimidazole derivatives have shown promising antiviral activities . They can interfere with the life cycle of the virus, making them potential candidates for antiviral drug development.

Anti-Inflammatory and Analgesic Effects

Benzimidazole derivatives have been found to exhibit anti-inflammatory and analgesic effects . This makes them potentially useful in the treatment of conditions characterized by inflammation and pain.

Antiparasitic Activity

Compounds in the benzimidazole family have been used as anthelmintics, drugs that are effective against many types of parasitic worms . This includes the treatment of roundworm, pinworm, and other helminth infections.

Use in Material Science

Benzimidazole compounds have been used in the synthesis of Metal-Organic Frameworks (MOFs), which have applications in gas storage, separation, and catalysis .

Use in Drug Design

The benzimidazole core is often used in drug design due to its ability to bind to various biological targets . It’s a key component in several commercially available drugs.

Potential Use in CO2 Capture

Some studies have suggested that benzimidazole-based MOFs could be used for carbon dioxide (CO2) capture . This could have significant implications for environmental protection and the fight against climate change.

Zukünftige Richtungen

The future directions for “1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine” and similar compounds could involve further exploration of their biological activities and potential applications in drug development. Given the broad range of activities exhibited by imidazole derivatives, they could be investigated for newer therapeutic possibilities .

Wirkmechanismus

Target of Action

It is known that imidazole-containing compounds, such as these, have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .

Action Environment

The broad range of biological activities exhibited by imidazole derivatives suggests that they may be influenced by a variety of environmental factors .

Eigenschaften

IUPAC Name |

1-(6-methyl-1H-benzimidazol-2-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-6-3-4-8-9(5-6)13-10(12-8)7(2)11/h3-5,7H,11H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZOHCIPMNHJEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.